2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline
Description
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline is a complex organic compound that features a unique combination of functional groups, including an imidazolidine ring, bromine, and fluorine substituents. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Properties
IUPAC Name |
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27BrFN3/c1-20-7-12-23(13-8-20)33-17-18-34(24-14-9-21(2)10-15-24)29(33)25-19-22(30)11-16-27(25)32-28-6-4-3-5-26(28)31/h3-16,19,29,32H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCBNJWWIHRPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=C(C=CC(=C3)Br)NC4=CC=CC=C4F)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline typically involves multiple steps, starting with the preparation of the imidazolidine ring. One common method involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide . The resulting imidazolidine intermediate is then further functionalized through a series of substitution reactions to introduce the bromine and fluorine substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound shares the imidazolidine core but differs in its substituents, leading to different chemical and biological properties.
1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one: Another imidazole derivative with distinct substituents and potential anticancer activity.
Uniqueness
2-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-4-bromo-N-(2-fluorophenyl)aniline is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
